molecular formula C17H18ClNO B263660 N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide

N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide

Cat. No.: B263660
M. Wt: 287.8 g/mol
InChI Key: BZHNIEYQNFCPIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide is an organic compound with a complex structure It is characterized by the presence of a benzamide group substituted with a 5-chloro-2-methylphenyl group and a 4-(propan-2-yl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide typically involves the reaction of 5-chloro-2-methylaniline with 4-(propan-2-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-4-(propan-2-yl)propanamide
  • N-(5-chloro-2-methylphenyl)-4-(propan-2-yl)acetamide

Uniqueness

N-(5-chloro-2-methylphenyl)-4-isopropylbenzamide is unique due to its specific substitution pattern and the presence of both a chloro and a propan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)17(20)19-16-10-15(18)9-4-12(16)3/h4-11H,1-3H3,(H,19,20)

InChI Key

BZHNIEYQNFCPIH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.